molecular formula C13H16O4 B047051 Mono(1,2-dimethylpropyl) phthalate CAS No. 198284-10-5

Mono(1,2-dimethylpropyl) phthalate

Cat. No. B047051
M. Wt: 236.26 g/mol
InChI Key: AJRMLQSJNSDUHW-UHFFFAOYSA-N
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Description

Mono(1,2-dimethylpropyl) phthalate is a chemical compound with the linear formula C13H16O4 . It has a molecular weight of 236.27 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of Mono(1,2-dimethylpropyl) phthalate is represented by the linear formula C13H16O4 . The CAS Number is 198284-10-5 .

Scientific Research Applications

  • Cardiodepressive Effects and Atropine Inhibition : Mono(2-ethylhexyl)phthalate (MEHP) is found to negatively affect the human myocardium. The study by Barry et al. (1990) discovered that atropine can reduce this effect, indicating that MEHP acts through cholinergic receptors (Barry et al., 1990).

  • Activation of PPARα and PPARγ : Environmental phthalate monoesters like MEHP can activate PPARα and PPARγ, which may contribute to human hepatocarcinogenesis and adipocyte differentiation. This finding was reported in studies by Hurst and Waxman (2003) in both "Toxicological Sciences" and "Environmental science & technology" (Hurst & Waxman, 2003) and (Hurst & Waxman, 2003).

  • Metabolism and Toxicities : Silva et al. (2006) identified that phthalate (MEHP) is a key metabolite of di(2-ethylhexyl) phthalate (DEHP) in humans. Its metabolism could be linked to reproductive and developmental toxicities in rodents (Silva et al., 2006).

  • Risk of Breast Cancer : López-Carrillo et al. (2009) suggested that exposure to certain phthalates, like diethyl phthalate, may increase the risk of breast cancer. Meanwhile, exposure to monobenzyl phthalate and mono(3-carboxypropyl) phthalate may be negatively associated (López-Carrillo et al., 2009).

  • Biomonitoring in Human Milk : An et al. (2020) developed a QuEChERS-based method for determining eight phthalate metabolites in human milk. This aids in biomonitoring and identifying correlations between mother and newborn concentrations (An et al., 2020).

  • Monitoring in River Water : Suzuki et al. (2001) showed that phthalic acid monoesters can be effectively monitored in river water using solid-phase extraction and GC-MS. This method shows potential for monitoring these compounds in environmental samples (Suzuki et al., 2001).

Safety And Hazards

Sigma-Aldrich provides Mono(1,2-dimethylpropyl) phthalate as part of a collection of rare and unique chemicals. They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Phthalates, including Mono(1,2-dimethylpropyl) phthalate, have been associated with various health risks . Future studies should involve frequent biomonitoring to accurately estimate human exposure to phthalates, which will contribute to health risk assessments of human exposure to phthalates .

properties

IUPAC Name

2-(3-methylbutan-2-yloxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8(2)9(3)17-13(16)11-7-5-4-6-10(11)12(14)15/h4-9H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRMLQSJNSDUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono(1,2-dimethylpropyl) phthalate

CAS RN

198284-10-5
Record name Mono(1,2-dimethylpropyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198284105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONO(1,2-DIMETHYLPROPYL) PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C1881FM43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Lampen, S Zimnik, H Nau - Toxicology and applied pharmacology, 2003 - Elsevier
Industrial plasticizers such as phthalates can induce peroxisome proliferation. Some phthalates such as di-2-ethyl-hexyl-phthalate (DEHP) and its metabolites mono-2-ethyl-hexyl-…
Number of citations: 76 www.sciencedirect.com
P Balbuena, J Campbell Jr, HJ Clewell III, RA Clewell - Toxicology in vitro, 2013 - Elsevier
An in vitro assay using the rat Leydig cell line R2C was evaluated for its ability to quantitatively predict inhibition of testosterone synthesis. Results obtained for endocrine active …
Number of citations: 19 www.sciencedirect.com

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